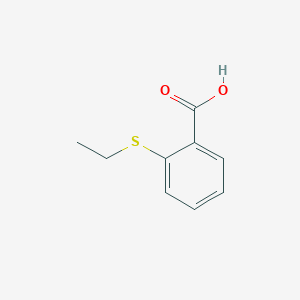

2-(Ethylthio)benzoic acid

Overview

Description

2-(Ethylthio)benzoic acid is an organic compound with the CAS Number: 21101-79-1 . It has a molecular weight of 182.24 and its IUPAC name is 2-(ethylsulfanyl)benzoic acid .

Molecular Structure Analysis

The molecular formula of 2-(Ethylthio)benzoic acid is C9H10O2S . The average mass is 182.240 Da and the monoisotopic mass is 182.040146 Da .Physical And Chemical Properties Analysis

2-(Ethylthio)benzoic acid has a density of 1.2±0.1 g/cm3, a boiling point of 310.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 58.2±3.0 kJ/mol and a flash point of 141.4±23.2 °C .Scientific Research Applications

Proteomics Research

2-(Ethylthio)benzoic acid is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound serves as a specialty product in this field, aiding in the identification and quantification of proteins, as well as the analysis of their modifications and interactions .

Drug Synthesis

In the realm of medicinal chemistry, 2-(Ethylthio)benzoic acid finds its application in the synthesis of various pharmacologically active molecules. It’s particularly involved in the creation of benzimidazole derivatives, which exhibit a wide range of therapeutic properties, including antidiabetic, anticancer, antimicrobial, and antiviral activities .

Material Science

This compound is also significant in material science, where it contributes to the development of new materials with desirable properties. Its molecular structure allows for the creation of complex compounds that can be used in the fabrication of advanced materials.

Organic Chemistry

2-(Ethylthio)benzoic acid plays a crucial role in organic synthesis. It’s involved in reactions that form the backbone of organic molecules, such as the addition to epoxides and the formation of new carbon-carbon bonds, which are fundamental in constructing complex organic structures .

Chemical Synthesis

The compound is employed in various chemical synthesis processes. It acts as a building block in the construction of complex molecules, often serving as an intermediate in the synthesis of more intricate chemical entities .

Analytical Chemistry

In analytical chemistry, 2-(Ethylthio)benzoic acid is used for the qualitative and quantitative analysis of chemical substances. It helps in understanding the composition and properties of different chemical compounds, thereby playing a vital role in the analysis of chemical reactions and processes .

Safety and Hazards

Mechanism of Action

Mode of Action

The mode of action of 2-(Ethylthio)benzoic acid is not well-documented. As a derivative of benzoic acid, it may share some of the same interactions with its targets. The presence of the ethylthio group could alter these interactions and result in different effects .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical pathways, including the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . .

Pharmacokinetics

The bioavailability of this compound could be influenced by factors such as its physicochemical properties, formulation, and route of administration .

Result of Action

The molecular and cellular effects of 2-(Ethylthio)benzoic acid are not well-documented. As a derivative of benzoic acid, it may share some of the same effects, such as antimicrobial activity. The presence of the ethylthio group could alter these effects .

properties

IUPAC Name |

2-ethylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGKZKZNXSHACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330004 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)benzoic acid | |

CAS RN |

21101-79-1 | |

| Record name | 2-(ethylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B1595330.png)

![2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1595344.png)